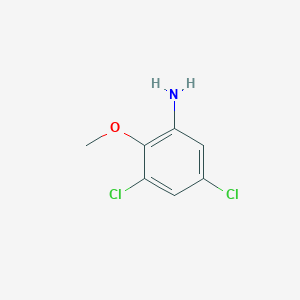

3,5-Dichloro-2-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNJFFUXQXCKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459044 | |

| Record name | 3,5-DICHLORO-2-METHOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33353-68-3 | |

| Record name | 3,5-DICHLORO-2-METHOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Identity and Physicochemical Characteristics

An In-Depth Technical Guide to 3,5-Dichloro-2-methoxyaniline

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core properties and handling of this compound. The information presented herein is synthesized from established chemical data sources and safety documentation to ensure accuracy and reliability.

This compound is a substituted aniline derivative, a class of compounds that are pivotal as intermediates and building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] The specific arrangement of its functional groups—an amine, a methoxy group, and two chlorine atoms on the benzene ring—dictates its unique reactivity and physical properties.

The molecular structure consists of an aniline core with chlorine substituents at positions 3 and 5, and a methoxy group at position 2. This substitution pattern significantly influences the electron density of the aromatic ring and the basicity of the amino group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 33353-68-3 | |

| Molecular Formula | C₇H₇Cl₂NO | [2] |

| Molecular Weight | 192.04 g/mol | [3] |

| Physical Form | Solid or liquid | |

| Storage Temp. | Room temperature, in dark place, under inert atmosphere | |

| Purity | Typically ≥95% |

| InChI Key | FCNJFFUXQXCKFS-UHFFFAOYSA-N | |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization. While specific spectra are instrument-dependent, the following describes the expected features based on its molecular structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three main signals:

-

Aromatic Protons : Two doublets in the aromatic region, corresponding to the two protons on the benzene ring. Their specific chemical shifts and coupling constants would confirm the substitution pattern.

-

Methoxy Protons : A sharp singlet, typically integrating to three protons, located in the upfield region (around 3.8-4.0 ppm), characteristic of a -OCH₃ group.

-

Amine Protons : A broad singlet corresponding to the two protons of the -NH₂ group. The chemical shift of this peak can vary depending on the solvent and concentration.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display seven distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The chemical shifts would be influenced by the attached substituents: carbons bonded to chlorine would be shifted downfield, as would the carbon attached to the methoxy and amino groups.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present.

-

N-H Stretch : A primary amine (-NH₂) typically shows two distinct absorption bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.[4]

-

C-H Stretch : Aromatic C-H stretching bands appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy group appears just below 3000 cm⁻¹.

-

C=C Stretch : Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

-

C-O Stretch : A strong band corresponding to the aryl-alkyl ether linkage is expected around 1200-1250 cm⁻¹.

-

C-Cl Stretch : Carbon-chlorine stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

-

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺). A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), resulting in prominent peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

Chemical Synthesis and Reactivity

Synthesis Pathway

While multiple synthetic routes exist for substituted anilines, a common and reliable method involves the reduction of the corresponding nitroaromatic compound. For this compound, the precursor would be 3,5-dichloro-2-methoxy-1-nitrobenzene. This transformation is a cornerstone of industrial and laboratory organic synthesis.

A plausible synthesis workflow is outlined below.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Nitro Reduction

This protocol describes a general procedure for the reduction of an aromatic nitro group using tin(II) chloride, a widely used and effective method.

Materials:

-

3,5-dichloro-2-nitroanisole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH) solution (e.g., 5M)

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel.

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material, 3,5-dichloro-2-nitroanisole, in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate to the solution. A significant excess (typically 3-5 equivalents) is used to ensure complete reduction.

-

Reaction: Slowly add concentrated HCl to the mixture. The reaction is often exothermic and should be controlled. After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Basification: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it over crushed ice. Basify the acidic solution by slowly adding a concentrated NaOH solution until the pH is strongly alkaline (pH > 10). This step precipitates tin salts and liberates the free aniline.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.[5]

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Core Reactivity

The reactivity of this compound is governed by its functional groups.

Caption: Key reactivity pathways for this compound.

-

Amino Group (-NH₂): This is the primary site of reactivity.

-

Basicity: The amino group is basic, though its basicity is reduced by the electron-withdrawing effects of the two chlorine atoms.

-

Nucleophilicity: It is a potent nucleophile, readily undergoing reactions such as N-acylation with acyl chlorides or anhydrides, and N-alkylation with alkyl halides.

-

Diazotization: Like other primary aromatic amines, it can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of substituents.

-

-

Aromatic Ring:

-

Electrophilic Aromatic Substitution (EAS): The ring is significantly deactivated towards EAS due to the two strongly electron-withdrawing chlorine atoms. The activating, ortho-, para-directing effects of the amino and methoxy groups are largely overcome. Substitution, if it occurs, would be directed to the C4 or C6 positions, but harsh conditions would be required.

-

Applications in Drug Development and Research

Substituted anilines are foundational scaffolds in medicinal chemistry. This compound serves as a valuable intermediate for creating more complex molecules with potential biological activity. Its utility has been noted in the preparation of appetite-modulating molecules, highlighting its relevance in the development of therapeutic agents.[6] Its specific substitution pattern provides a defined steric and electronic profile that can be exploited by medicinal chemists to fine-tune the structure-activity relationships (SAR) of lead compounds.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its potential toxicity. All procedures should be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).[7][8]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code(s) | Statement | Source(s) |

|---|---|---|---|

| Hazard Statements | H302 | Harmful if swallowed. | [3] |

| H315 | Causes skin irritation. | [3] | |

| H319 | Causes serious eye irritation. | [3] | |

| H335 | May cause respiratory irritation. | [3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [8] |

| P264 | Wash skin thoroughly after handling. | [7] | |

| P270 | Do not eat, drink or smoke when using this product. | [7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7][9] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [7] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [7] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a chemical fume hood to minimize inhalation exposure.[8] Eyewash stations and safety showers must be readily accessible.[9]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[9][10]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[10]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][9] Keep in a dark place under an inert atmosphere to prevent degradation.

References

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

3,5-Dichloro-4-methoxyaniline. (n.d.). PubChem. Retrieved from [Link]

-

3,5-Dichloroaniline. (n.d.). PubChem. Retrieved from [Link]

-

Aniline, 3-chloro-2-methoxy-. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 3,5-dichloroaniline. (n.d.). PrepChem.com. Retrieved from [Link]

-

Supporting Information. (n.d.). MPG.PuRe. Retrieved from [Link]

-

5-Chloro-2-methoxyaniline. (n.d.). PubChem. Retrieved from [Link]

-

2,4-Dichloro-5-methoxyaniline. (n.d.). PubChem. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved from [Link]

-

Reaction of Aromatic Aldehydes with 3,5-Dimethoxy- aniline. (n.d.). ResearchGate. Retrieved from [Link]

- CN1690040A - 3,5-dichloroaniline preparing process. (n.d.). Google Patents.

- CN103102276A - Method for preparing 3,5-dichloroaniline. (n.d.). Google Patents.

- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline. (n.d.). Google Patents.

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019-10-14). YouTube. Retrieved from [Link]

-

(PDF) Dichloridotetrakis(3-methoxyaniline)nickel(II). (2024-08-06). ResearchGate. Retrieved from [Link]

-

Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. (n.d.). ResearchGate. Retrieved from [Link]

-

p-Anisidine. (n.d.). Wikipedia. Retrieved from [Link]

-

m-Anisidine. (n.d.). Wikipedia. Retrieved from [Link]

-

Pyridine, 1,2,3,6-tetrahydro-1-(4-methoxyphenyl). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H7Cl2NO | CID 11217747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dichloro-4-methoxyaniline | C7H7Cl2NO | CID 13178651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,5-Dichloro-2-methoxyaniline (CAS: 33353-68-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3,5-Dichloro-2-methoxyaniline, a key chemical intermediate. The document delves into its fundamental physicochemical properties, outlines a standard synthesis protocol with mechanistic considerations, and details rigorous analytical procedures for identity and purity verification. Furthermore, it explores the compound's reactivity and strategic applications, particularly its role as a versatile building block in the synthesis of complex molecules within the pharmaceutical industry. The guide concludes with essential safety and handling protocols to ensure its responsible use in a laboratory setting.

Introduction: Strategic Profile of a Dichloroaniline Building Block

This compound, registered under CAS number 33353-68-3, is a substituted aniline derivative whose molecular architecture is of significant interest in synthetic organic chemistry. The strategic placement of two chlorine atoms and a methoxy group on the aniline ring imparts a unique combination of steric and electronic properties. These features make it a valuable precursor in the construction of more complex molecular frameworks, particularly in the field of medicinal chemistry and drug development. The presence of the amine group provides a reactive handle for a variety of chemical transformations, while the chloro and methoxy substituents modulate the reactivity and lipophilicity of the molecule and its downstream derivatives.

Chemical Identity and Physicochemical Profile

The structural and physical characteristics of this compound are fundamental to its application and handling. These properties dictate its solubility, reactivity, and appropriate storage conditions.

-

IUPAC Name: this compound[1]

-

Molecular Weight: 192.04 g/mol [3]

-

InChI Key: FCNJFFUXQXCKFS-UHFFFAOYSA-N[2]

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| CAS Number | 33353-68-3 | [2][4][5][6][7] |

| Appearance | Solid or liquid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Room temperature, under inert atmosphere, in a dark place | [2] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of substituted anilines involves the reduction of the corresponding nitro compound. This approach is widely applicable to the preparation of this compound.

Common Synthetic Pathway: Reduction of a Nitroarene Precursor

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, 1,3-dichloro-2-methoxy-5-nitrobenzene. This transformation can be accomplished using various reducing agents. A well-established method involves the use of hydrazine hydrate in the presence of a catalyst like iron(III) chloride and activated carbon. This method is often favored for its efficiency and relatively mild reaction conditions.[8]

Detailed Experimental Protocol

Causality: The following protocol is based on a well-documented procedure for the reduction of nitroarenes.[8] The use of hydrazine hydrate as the hydrogen source and a combination of iron(III) chloride and activated carbon as a catalytic system provides an effective and scalable method for this transformation. The reflux condition ensures the reaction proceeds at a reasonable rate.

Materials:

-

1,3-dichloro-2-methoxy-5-nitrobenzene

-

Methanol

-

Hydrazine hydrate (80% solution)

-

Iron(III) chloride

-

Activated carbon

-

Petroleum ether

Procedure:

-

A mixture of 1,3-dichloro-2-methoxy-5-nitrobenzene, iron(III) chloride (10% wt), and activated carbon (10% wt) in methanol is brought to reflux.

-

Hydrazine hydrate is added dropwise to the refluxing mixture.

-

After the addition is complete, the reaction mixture is stirred at reflux for an additional 16 hours.

-

The reaction mixture is then filtered to remove the catalyst, and the solvent is evaporated from the filtrate under vacuum.

-

The resulting residue is washed with petroleum ether to yield the final product, this compound.

Mechanistic Insights and Optimization

The reduction of the nitro group with hydrazine hydrate in the presence of an iron catalyst is a complex process involving multiple electron and proton transfers. The activated carbon serves as a support for the catalyst, increasing its surface area and efficiency. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Precursor [label="1,3-dichloro-2-methoxy-\n5-nitrobenzene", fillcolor="#FBBC05"]; Product [label="this compound", fillcolor="#34A853"];

Precursor -> Product [label=" Hydrazine hydrate, \n FeCl₃, Activated Carbon, \n Methanol, Reflux ", color="#EA4335"]; } caption: Synthesis of this compound.

Analytical Validation: A Self-Verifying Protocol

To ensure the identity and purity of the synthesized this compound, a multi-pronged analytical approach is essential. This typically involves a combination of spectroscopic and chromatographic techniques.

The Importance of Orthogonal Analysis

Employing multiple, independent analytical methods provides a high degree of confidence in the material's quality. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the molecular structure, while chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC are used to assess purity and identify any potential impurities.[9][10][11]

Protocol: Spectroscopic Confirmation

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number and types of protons and their neighboring environments.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

-

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the aromatic ring and methoxy group, and C-Cl stretches.

Protocol: Purity Assessment

-

GC-MS: This technique is highly effective for separating volatile compounds and providing both retention time and mass spectral data for identification.[9][12] The sample is vaporized and passed through a capillary column, where separation occurs. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a molecular fingerprint.[9]

-

HPLC-MS/MS: For less volatile compounds or for higher sensitivity, HPLC coupled with tandem mass spectrometry is a powerful tool for both quantification and identification of the target compound and any impurities.[10]

dot graph AnalyticalWorkflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Sample [label="Synthesized Sample", fillcolor="#FBBC05"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#4285F4"]; IR [label="IR Spectroscopy", fillcolor="#4285F4"]; GCMS [label="GC-MS / HPLC-MS/MS", fillcolor="#4285F4"]; Structure [label="Structural Confirmation", shape=ellipse, fillcolor="#FFFFFF"]; Purity [label="Purity Assessment", shape=ellipse, fillcolor="#FFFFFF"]; CoA [label="Certificate of Analysis", shape=document, fillcolor="#34A853"];

Sample -> {NMR, IR, GCMS}; NMR -> Structure; IR -> Structure; GCMS -> Purity; {Structure, Purity} -> CoA; } caption: Analytical validation workflow.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the amino group. This group can readily participate in a variety of reactions, making the compound a versatile building block.

The Role of Steric and Electronic Effects

The chlorine atoms on the aromatic ring are electron-withdrawing, which slightly reduces the basicity of the aniline nitrogen. The methoxy group is electron-donating. The positions of these substituents also exert steric effects that can influence the regioselectivity of reactions.

Applications in Synthesis

This compound serves as a precursor in the synthesis of various biologically active molecules. The amino group can be acylated, alkylated, or used in coupling reactions to build more complex structures. Its derivatives are of interest in the development of new therapeutic agents. For example, substituted anilines are common motifs in kinase inhibitors and other targeted cancer therapies. Model-based meta-analysis (MBMA) is a quantitative approach that can be applied to inform key drug development decisions, including the benefit-risk assessment of a treatment under investigation.[13]

Safety, Handling, and Disposal

Proper handling and disposal of this compound are crucial to ensure laboratory safety and environmental protection.

Hazard Identification

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[14] It can cause skin and eye irritation.[15]

Engineering Controls and Personal Protective Equipment (PPE)

-

Work should be conducted in a well-ventilated area or in a chemical fume hood.[15][16]

-

Safety showers and eyewash stations should be readily accessible.[15]

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.[15][16]

-

Skin Protection: Chemical-resistant gloves and protective clothing.[14][15]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[15]

-

Spill Management and Disposal

In case of a spill, sweep up the material and place it in a suitable, closed container for disposal.[15] Contaminated clothing should be removed and washed before reuse.[14] Disposal of the chemical and its container must be done in accordance with local, state, and federal regulations at an approved waste disposal plant.[14][15]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in synthetic chemistry, particularly in the realm of drug discovery and development. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and integrity of this important building block in research and development settings.

References

-

PubChem. This compound | C7H7Cl2NO | CID 11217747. [Link]

-

LookChem. BENZENAMINE, 3,5-DICHLORO-2-METHOXY- CAS#: 33353-68-3. [Link]

-

PrepChem.com. Synthesis of 3,5-dichloroaniline. [Link]

-

PubChem. 3,5-Dichloro-4-methoxyaniline | C7H7Cl2NO | CID 13178651. [Link]

-

Wikipedia. 3,5-Dichloroaniline. [Link]

-

SpringerLink. Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting. [Link]

-

PubChem. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281. [Link]

- Google Patents. CN1690040A - 3, 5-dichloroaniline preparing process.

-

ResearchGate. Determination of 3,5-dichloroaniline and 4-chloroaniline by means of GC/MS-technique after alkaline hydrolysis of selected pesticides | Request PDF. [Link]

-

National Center for Biotechnology Information. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]

- Google Patents.

-

U.S. Environmental Protection Agency. method 8131 aniline and selected derivatives by gas chromatography. [Link]

-

MDPI. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. [Link]

-

PubMed. Applications of Model-Based Meta-Analysis in Drug Development. [Link]

-

MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

Sources

- 1. This compound | C7H7Cl2NO | CID 11217747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 33353-68-3 [sigmaaldrich.com]

- 3. 3,5-Dichloro-4-methoxyaniline | C7H7Cl2NO | CID 13178651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BENZENAMINE, 3,5-DICHLORO-2-METHOXY- | 33353-68-3 [chemicalbook.com]

- 5. BENZENAMINE, 3,5-DICHLORO-2-METHOXY- CAS#: 33353-68-3 [chemicalbook.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. chemscene.com [chemscene.com]

- 8. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 10. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. Applications of Model-Based Meta-Analysis in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. cdnisotopes.com [cdnisotopes.com]

An In-Depth Technical Guide to 3,5-Dichloro-2-methoxyaniline: Synthesis, Characterization, and Applications in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 3,5-dichloro-2-methoxyaniline, a substituted aniline with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections will detail the molecular structure, a proposed synthetic route, robust characterization protocols, and a discussion of its relevance in the field of drug development, grounded in established scientific principles and supported by authoritative references.

Molecular Structure and Physicochemical Properties

This compound is an aromatic amine with the chemical formula C₇H₇Cl₂NO.[1] Its structure features a benzene ring substituted with two chlorine atoms at positions 3 and 5, a methoxy group at position 2, and an amine group at position 1. This specific substitution pattern imparts a unique set of electronic and steric properties that are of interest in the design of novel bioactive molecules.

The molecular structure of this compound is depicted below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Part 1: Acetylation of 2-Methoxyaniline

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the product.

-

Filter the solid N-(2-methoxyphenyl)acetamide, wash with cold water, and dry under vacuum.

Part 2: Chlorination of N-(2-methoxyphenyl)acetamide

-

Dissolve the dried N-(2-methoxyphenyl)acetamide in glacial acetic acid in a three-necked flask fitted with a stirrer, a dropping funnel, and a thermometer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of chlorine gas in acetic acid or N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into ice-cold water to precipitate the chlorinated product.

-

Filter the solid N-(3,5-dichloro-2-methoxyphenyl)acetamide, wash thoroughly with water, and dry.

Part 3: Hydrolysis of N-(3,5-dichloro-2-methoxyphenyl)acetamide

-

To the dried N-(3,5-dichloro-2-methoxyphenyl)acetamide, add a solution of concentrated hydrochloric acid and ethanol.

-

Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution to precipitate the free amine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. [2]For this compound, both ¹H NMR and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy Protocol:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Spectral Features:

-

A singlet corresponding to the three protons of the methoxy group (-OCH₃), likely in the range of 3.8-4.0 ppm.

-

A broad singlet for the two protons of the amino group (-NH₂), the chemical shift of which can vary depending on the solvent and concentration. [3]* Two doublets in the aromatic region (typically 6.5-7.5 ppm) corresponding to the two aromatic protons. The coupling constant between these protons will be small (meta-coupling).

¹³C NMR Spectroscopy Protocol:

-

Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent).

-

Acquire the ¹³C NMR spectrum, often with proton decoupling.

Expected ¹³C NMR Spectral Features:

-

A signal for the methoxy carbon around 55-60 ppm.

-

Six distinct signals in the aromatic region corresponding to the six carbons of the benzene ring. The carbons attached to the chlorine, nitrogen, and oxygen atoms will have characteristic chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. [4] FTIR Spectroscopy Protocol:

-

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands:

-

Two distinct N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹. [5]* C-H stretching vibrations of the aromatic ring and the methoxy group just above and below 3000 cm⁻¹, respectively.

-

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretching band for the methoxy group around 1200-1250 cm⁻¹.

-

C-N stretching absorption in the range of 1200-1350 cm⁻¹. [3]* C-Cl stretching vibrations, which are typically found in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. [6] Mass Spectrometry Protocol:

-

The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Electron Ionization (EI) is a common ionization technique for such molecules.

Expected Mass Spectrum Features:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (191 g/mol ).

-

Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in a ratio of approximately 9:6:1.

-

Common fragmentation patterns for aromatic amines may include the loss of the methoxy group or chlorine atoms.

Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines are a prevalent scaffold in many approved drugs and drug candidates. [7]The introduction of chloro and methoxy groups can significantly influence a molecule's pharmacological profile, including its binding affinity, metabolic stability, and overall pharmacokinetic properties. [8][9] 4.1. Role of the Dichloro Substitution

The presence of two chlorine atoms on the aromatic ring can have several important effects:

-

Increased Lipophilicity: The chloro groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. [10]* Modulation of Electronic Properties: As electron-withdrawing groups, the chlorine atoms can influence the pKa of the aniline nitrogen and the overall electron density of the aromatic ring, which can be crucial for receptor binding.

-

Blocking Metabolic Sites: The chlorine atoms can block positions on the aromatic ring that might otherwise be susceptible to metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

4.2. Role of the Methoxy Group

The methoxy group at the 2-position also plays a significant role:

-

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming important interactions with amino acid residues in a protein's active site. [7][11]* Conformational Constraint: The steric bulk of the methoxy group ortho to the amine can influence the conformation of the molecule, potentially locking it into a bioactive conformation.

-

Improved Physicochemical Properties: The methoxy group can improve the solubility and other physicochemical properties of a molecule compared to a simple hydroxyl group. [12] 4.3. Potential Therapeutic Areas

Given the diverse biological activities of substituted anilines, this compound could serve as a valuable building block for the synthesis of novel compounds with potential applications in various therapeutic areas, including:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted aniline moieties.

-

Infectious Diseases: This scaffold is found in various antibacterial, antifungal, and antiviral compounds.

-

Inflammation and Immunology: Substituted anilines are present in a number of anti-inflammatory drugs. [13]

Sources

- 1. This compound | C7H7Cl2NO | CID 11217747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 3. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

- 5. 3,5-Dichloroaniline(626-43-7) 1H NMR [m.chemicalbook.com]

- 6. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. drughunter.com [drughunter.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

3,5-Dichloro-2-methoxyaniline synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 3,5-Dichloro-2-methoxyaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

This compound is a highly substituted aniline derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern—a methoxy group flanked by a nitrogen atom and a chlorine atom, with an additional chlorine in the meta position—makes it a unique building block. However, achieving this precise arrangement of functional groups requires a carefully planned synthetic strategy. This guide provides an in-depth examination of a logical and efficient pathway for the synthesis of this compound, focusing on the selection and preparation of its core precursors. We will explore the causality behind experimental choices, provide detailed protocols, and ground the discussion in authoritative chemical principles.

Core Synthesis Strategy: A Retrosynthetic Analysis

A sound synthetic plan begins with working backward from the target molecule. The amino group of an aniline is most commonly and reliably installed via the reduction of a nitro group. This disconnection is highly favorable due to the wide variety of selective and high-yielding reduction methods available. This primary disconnection immediately identifies 2-nitro-3,5-dichloroanisole as the pivotal precursor.

Further deconstruction of this key nitroaromatic intermediate reveals a logical pathway originating from a commercially available starting material, 3,5-dichlorophenol . This strategy is advantageous as it establishes the challenging 1,3,5-substitution pattern at the outset.

Caption: Retrosynthetic analysis of this compound.

Primary Precursor Pathway: Synthesis from 3,5-Dichlorophenol

The following sections detail the forward synthesis, providing field-proven insights and step-by-step methodologies for each critical transformation.

Step 1: Synthesis of 3,5-Dichloroanisole via O-Methylation

Causality & Rationale: The initial step involves converting the phenolic hydroxyl group of 3,5-dichlorophenol into a methoxy ether. This transformation is crucial for two reasons: 1) It protects the acidic hydroxyl group, which would interfere with the subsequent nitration step, and 2) The resulting methoxy group is a powerful ortho-, para-directing group that will activate the aromatic ring and guide the incoming nitro group to the desired position in the next step. The Williamson ether synthesis is a classic and highly reliable method for this purpose. Dimethyl sulfate (DMS) is a potent and efficient methylating agent for this transformation.[1]

Experimental Protocol: Methylation of 3,5-Dichlorophenol

| Parameter | Details |

| Reactants | 3,5-Dichlorophenol, Dimethyl Sulfate (DMS), Sodium Hydroxide (NaOH) |

| Solvent | Water, Methanol (co-solvent, optional) |

| Stoichiometry | Phenol: 1.0 eq; NaOH: 1.2 eq; DMS: 1.2 eq |

| Temperature | 10°C to 40°C |

| Reaction Time | 2-4 hours |

Step-by-Step Methodology:

-

To a stirred solution of sodium hydroxide (1.2 eq) in water, add 3,5-dichlorophenol (1.0 eq) at room temperature. Stir until a clear solution of the sodium phenoxide is formed.

-

Cool the reaction mixture in an ice bath to approximately 10°C.

-

Add dimethyl sulfate (1.2 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 40°C. Caution: Dimethyl sulfate is toxic and carcinogenic; handle with extreme care in a fume hood.[2]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Upon completion, extract the aqueous mixture with diethyl ether or dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3,5-dichloroanisole.

-

The product can be purified by vacuum distillation if necessary.

Step 2: Synthesis of 2-Nitro-3,5-dichloroanisole via Regioselective Nitration

Causality & Rationale: This is the most critical step for establishing the final substitution pattern. The nitration of 3,5-dichloroanisole is an electrophilic aromatic substitution. The methoxy group is a strongly activating ortho-, para-director, while the two chlorine atoms are deactivating but also ortho-, para-directing.

-

Position 2 (ortho to -OCH₃): Strongly activated by the methoxy group.

-

Position 4 (para to -OCH₃): Strongly activated by the methoxy group.

-

Position 6 (ortho to -OCH₃): Strongly activated by the methoxy group; identical to position 2.

The reaction will yield a mixture of 2-nitro and 4-nitro isomers. While separation may be required, the activation by the methoxy group makes this a viable route. Controlling reaction conditions, such as using a co-acid-free aqueous nitric acid system, can influence regioselectivity.[3] A standard mixed-acid (HNO₃/H₂SO₄) nitration is a robust and widely used method.

Experimental Protocol: Nitration of 3,5-Dichloroanisole

| Parameter | Details |

| Reactants | 3,5-Dichloroanisole, Nitric Acid (fuming, ≥90%), Sulfuric Acid (conc. 98%) |

| Solvent | None (Sulfuric acid acts as the solvent) |

| Stoichiometry | Anisole: 1.0 eq; HNO₃: 1.1 eq |

| Temperature | -10°C to 0°C |

| Reaction Time | 1-2 hours |

Step-by-Step Methodology:

-

In a three-necked flask equipped with a thermometer and a dropping funnel, cool concentrated sulfuric acid to -10°C in an ice-salt bath.

-

Add 3,5-dichloroanisole (1.0 eq) slowly to the cold sulfuric acid, maintaining the temperature below 0°C.

-

Prepare the nitrating mixture by slowly adding nitric acid (1.1 eq) to a separate portion of cold sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of the anisole, ensuring the temperature is strictly maintained between -10°C and 0°C to prevent over-nitration and side reactions.

-

After the addition, stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product, a mixture of isomers, is dried. The desired 2-nitro-3,5-dichloroanisole can be separated from the 4-nitro isomer by fractional crystallization or column chromatography on silica gel.

Step 3: Synthesis of this compound via Nitro Group Reduction

Causality & Rationale: The final step is the reduction of the nitro group to an amine. This is a fundamental transformation in organic synthesis. Catalytic hydrogenation is often the method of choice due to its clean nature and high yields.[4] Using palladium on carbon (Pd/C) as a catalyst is highly effective for reducing aromatic nitro groups without affecting aryl chlorides under standard conditions.[5] This method avoids the use of stoichiometric metallic reductants and simplifies product workup.

Experimental Protocol: Catalytic Hydrogenation of 2-Nitro-3,5-dichloroanisole

| Parameter | Details |

| Reactants | 2-Nitro-3,5-dichloroanisole, Hydrogen (H₂) gas |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol, Methanol, or Ethyl Acetate |

| Pressure | 1-4 atm (balloon or Parr apparatus) |

| Temperature | Room Temperature (20-25°C) |

| Reaction Time | 4-12 hours |

Step-by-Step Methodology:

-

In a suitable hydrogenation vessel (e.g., a heavy-walled flask or a Parr apparatus), dissolve 2-nitro-3,5-dichloroanisole (1.0 eq) in a suitable solvent like ethanol.

-

Carefully add the Pd/C catalyst (5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Seal the vessel, evacuate the air, and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 bar) or maintain a hydrogen atmosphere with a balloon.

-

Stir the reaction mixture vigorously at room temperature. Efficient agitation is critical for ensuring good contact between the substrate, catalyst, and hydrogen gas.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

-

Remove the catalyst by filtering the reaction mixture through a pad of Celite®. Caution: The filter cake should be kept wet with solvent as Pd/C can be pyrophoric upon exposure to air.[5]

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Overall Synthetic Workflow

The complete, three-step synthesis from the primary precursor is a robust and logical pathway to the target molecule.

Caption: Forward synthesis workflow for this compound.

Conclusion

The synthesis of this compound is most effectively approached through a linear, three-step sequence starting from the strategic precursor 3,5-dichlorophenol . This pathway leverages fundamental, high-yielding organic transformations: Williamson ether synthesis, electrophilic aromatic nitration, and catalytic hydrogenation. By carefully controlling the regioselectivity of the nitration step and employing clean, efficient reduction chemistry, researchers can reliably access this valuable substituted aniline. The protocols and rationale outlined in this guide provide a solid framework for the successful synthesis and future application of this important chemical intermediate.

References

-

Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available at: [Link]

-

Organic Syntheses. Trimethylgallic Acid [Benzoic acid, 3,4,5-trimethoxy-]. Available at: [Link]

Sources

- 1. Dimethyl sulfate: a secret tool for methylation [xrctcl.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Electrophilic Substitution on 2-Methoxyaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Core Principles: Understanding the Reactivity of 2-Methoxyaniline

2-Methoxyaniline, also known as o-anisidine, is a highly valuable scaffold in synthetic organic chemistry, particularly within the pharmaceutical and dye industries.[1][2] Its utility stems from the nuanced reactivity conferred by the presence of two powerful activating groups on the benzene ring: an amino (-NH₂) group and a methoxy (-OCH₃) group. To effectively harness the synthetic potential of this molecule, a thorough understanding of the principles of electrophilic aromatic substitution (EAS) as they apply to this specific disubstituted system is paramount.

Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[3] The rate and regioselectivity of this reaction are profoundly influenced by the electronic properties of the substituents already present on the ring.[3]

The Directing Effects of Amino and Methoxy Groups

Both the amino and methoxy groups are classified as activating, ortho, para-directing groups.[4][5][6] This means they increase the rate of electrophilic substitution compared to unsubstituted benzene and direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.[4][5][6]

-

Amino Group (-NH₂): This is a strongly activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through resonance. This significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[3]

-

Methoxy Group (-OCH₃): The methoxy group is also an activating, ortho, para-director for similar reasons.[4][6] The lone pairs on the oxygen atom can participate in resonance, enriching the electron density of the ring, particularly at the ortho and para positions.[4][6]

In 2-methoxyaniline, the directing effects of these two groups are cooperative. The positions ortho and para to the amino group are 3 and 5, while the positions ortho and para to the methoxy group are 3 and 1 (the position of the amino group). When considering the combined influence, the positions most activated and sterically accessible for electrophilic attack are typically the 3, 5, and to a lesser extent, the 1 position. The most powerful activating group generally dictates the primary substitution pattern.[7][8]

Caption: Directing effects of amino and methoxy groups on 2-methoxyaniline.

Key Electrophilic Substitution Reactions and Protocols

Halogenation

Halogenation introduces one or more halogen atoms onto the aromatic ring and is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. Due to the high activation of the 2-methoxyaniline ring, halogenation can proceed rapidly, and controlling the extent of substitution is a key experimental challenge.

Experimental Protocol: Monobromination of 2-Methoxyaniline

This protocol is designed for the selective introduction of a single bromine atom.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-methoxyaniline (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0-5 °C.

-

Reagent Addition: Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the stirred solution of 2-methoxyaniline over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing a solution of sodium bisulfite to quench any unreacted bromine. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Parameter | Value/Condition | Rationale |

| Solvent | Glacial Acetic Acid | Moderates the reactivity of the aniline and keeps the reactants in solution. |

| Temperature | 0-5 °C | Controls the exothermic reaction and improves regioselectivity. |

| Stoichiometry | 1:1 (Aniline:Bromine) | Favors monosubstitution. |

| Quenching Agent | Sodium Bisulfite | Safely neutralizes excess bromine. |

Nitration

The nitration of anilines presents a significant challenge due to the susceptibility of the amino group to oxidation by the strong nitric and sulfuric acid mixtures typically used. Furthermore, the highly acidic conditions can protonate the amino group to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. To overcome these issues, the amino group is almost always protected before nitration.

Workflow for Controlled Nitration:

Caption: A typical workflow for the nitration of 2-methoxyaniline.

Experimental Protocol: Nitration via Acetylation

-

Protection: React 2-methoxyaniline with acetic anhydride in the presence of a mild base like sodium acetate to form 2-methoxyacetanilide. This moderates the activating effect of the amino group and protects it from oxidation.[9][]

-

Nitration: Dissolve the 2-methoxyacetanilide in concentrated sulfuric acid at a low temperature (0-5 °C). Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

-

Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Isolation: Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry.

-

Deprotection: Hydrolyze the acetyl group by heating the nitrated acetanilide in an aqueous acidic or basic solution to yield the desired nitro-2-methoxyaniline.

-

Purification: The final product can be purified by recrystallization or column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. The reaction is typically carried out using concentrated or fuming sulfuric acid. The amino group is protonated under these strongly acidic conditions, directing the substitution.

Experimental Protocol: Sulfonation of 2-Methoxyaniline

-

Reaction: Carefully add 2-methoxyaniline to an excess of concentrated sulfuric acid.

-

Heating: Heat the mixture to 180-190 °C for several hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. The sulfonic acid product will precipitate.

-

Isolation: Collect the solid product by filtration and wash with cold water.

The major product of this reaction is typically 2-amino-5-methoxybenzenesulfonic acid.[11]

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines, including 2-methoxyaniline.[12][13][14] The lone pair of electrons on the nitrogen of the amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[12][13] This forms a complex that deactivates the aromatic ring towards electrophilic attack.[13][14] Therefore, protection of the amino group, as described for nitration, is a necessary prerequisite for successful Friedel-Crafts reactions on 2-methoxyaniline derivatives.[15]

Conclusion

The electrophilic substitution of 2-methoxyaniline derivatives is a powerful tool for the synthesis of a diverse range of functionalized aromatic compounds. A comprehensive understanding of the directing effects of the amino and methoxy groups, coupled with strategic choices of reaction conditions and the use of protecting groups, allows for precise control over the regiochemical outcome of these reactions. This guide provides a foundational framework for researchers to design and execute these transformations effectively, paving the way for the discovery and development of novel molecules with significant applications in science and medicine.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Organic Chemistry (12th ed.). Wiley.

- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman.

- Loudon, G. M., & Parise, J. M. (2015). Organic Chemistry (6th ed.). W. H. Freeman.

Sources

- 1. longchangextracts.com [longchangextracts.com]

- 2. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 11. rksynthesis.com [rksynthesis.com]

- 12. brainly.in [brainly.in]

- 13. quora.com [quora.com]

- 14. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 15. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Reactivity of Dichlorinated Aniline Isomers

Abstract

Dichlorinated anilines (DCAs) are a class of compounds pivotal as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The six constitutional isomers of DCA exhibit profoundly different chemical reactivity, particularly in electrophilic aromatic substitution (EAS), governed by the intricate interplay of electronic and steric effects imparted by the amino and chloro substituents. This technical guide provides a comprehensive analysis of the factors dictating the reactivity of each isomer. We will dissect the directing effects of the functional groups, predict the regiochemical outcomes of EAS reactions, and provide validated experimental frameworks for researchers, scientists, and drug development professionals.

Foundational Principles: Electronic and Steric Influences in Substituted Anilines

The reactivity of an aniline ring is fundamentally controlled by the electron density of the aromatic system. Substituents modulate this density through inductive and resonance effects, thereby influencing both the rate of reaction and the position of electrophilic attack.[3]

The Amino Group: A Powerful, pH-Dependent Activator

The amino group (-NH₂) is a potent activating group. Its lone pair of electrons can be delocalized into the benzene ring through resonance (+R effect), significantly increasing the electron density at the ortho and para positions. This resonance effect outweighs its electron-withdrawing inductive effect (-I effect).[4] Consequently, the amino group is a strong ortho, para-director.

However, in strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion lacks a lone pair for resonance and exerts a powerful electron-withdrawing inductive effect, transforming it into a strong deactivating, meta-directing group. This pH-dependent duality is a critical consideration in synthetic planning.

The Chloro Substituent: A Deactivating ortho, para-Director

Halogens like chlorine present a unique case. They are electronegative and withdraw electron density from the ring inductively (-I effect), making the ring less reactive than benzene.[5] However, they also possess lone pairs of electrons that can be donated to the ring via resonance (+R effect). While this resonance effect is weaker than the inductive effect, it preferentially enriches the ortho and para positions with electron density. The result is that chlorine is a deactivating but ortho, para-directing substituent.[5]

The Synergy of Substituents

In dichlorinated anilines, the final regiochemical outcome of an electrophilic attack depends on the consensus or conflict between the directing effects of the three substituents. Steric hindrance also plays a crucial role, particularly for positions flanked by bulky groups.[6]

Caption: Workflow for analyzing the reactivity of DCA isomers.

Isomer-by-Isomer Reactivity Analysis

The six isomers of dichloroaniline are 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DCA.[1] Their reactivity towards electrophiles varies significantly.

2,3-Dichloroaniline

-

Analysis: The activating -NH₂ group directs towards C4 (para) and C6 (ortho). The 2-Cl deactivates the ring and directs towards C4 and C6. The 3-Cl deactivates and directs towards C5. The directing effects of the -NH₂ and 2-Cl groups are in consensus. Attack at C4 is sterically unhindered, while C6 is hindered by the adjacent 2-Cl.

-

Predicted Outcome: The primary site of electrophilic attack is C4 , with a minor product from attack at C6 . The overall reactivity is moderately reduced.

2,4-Dichloroaniline

-

Analysis: The -NH₂ group strongly directs towards C6 (ortho) and weakly towards C2 (blocked) and C4 (blocked). The 2-Cl directs towards C6. The 4-Cl directs towards C2 (blocked) and C6. There is a strong consensus directing attack to C6. The position C5 is also activated (para to the 2-Cl).

-

Predicted Outcome: The major site of electrophilic attack is C6 , despite steric hindrance from the 2-Cl. Attack at C5 is a possible secondary outcome. The ring is significantly deactivated.

2.5-Dichloroaniline

-

Analysis: The -NH₂ group directs towards C4 (para) and C6 (ortho). The 2-Cl directs towards C4 and C6. The 5-Cl directs towards C2 (blocked) and C4. There is a strong consensus for attack at C4 and C6. The C4 position is sterically more accessible than C6.

-

Predicted Outcome: The primary site of attack is C4 . The C6 position will likely yield a minor product.

2.6-Dichloroaniline

-

Analysis: This isomer is unique due to the two ortho chlorine atoms flanking the amino group. This causes significant steric inhibition of resonance, reducing the activating effect of the -NH₂ group.[6] The ring is strongly deactivated. The -NH₂ group directs para to C4. Both chlorine atoms also direct towards C4 (meta to themselves).

-

Predicted Outcome: Electrophilic attack occurs almost exclusively at the C4 position. The overall reaction rate is the lowest among all isomers. Nitration of the corresponding acetanilide has been shown to yield the 3-nitro derivative, highlighting the severe deactivation and complex directing influences.[6]

3,4-Dichloroaniline

-

Analysis: The powerful -NH₂ group directs towards C2, C5, and C6. C2 is ortho to -NH₂ and C5 is para to the 3-Cl. C6 is ortho to -NH₂. C5 is deactivated by the adjacent 4-Cl. Between C2 and C6, C6 is less sterically hindered.

-

Predicted Outcome: The major sites of attack are C2 and C6 . Due to less steric hindrance, C6 may be slightly favored. This isomer is a precursor to several important herbicides.[2]

Caption: Competing directing effects in 3,4-dichloroaniline.

3,5-Dichloroaniline

-

Analysis: This is a highly symmetrical molecule. The -NH₂ group directs towards C2, C4, and C6. All three positions are electronically equivalent: they are all ortho or para to the amino group and ortho to one chlorine and meta to the other.

-

Predicted Outcome: Electrophilic attack can occur at C2, C4, and C6 . A mixture of products is possible unless the electrophile is large, in which case attack at the para C4 position might be favored. This isomer is noted as being the most potent nephrotoxicant among the DCAs.[7]

Comparative Data Summary

While kinetic data for all isomers is scarce in the literature, a qualitative comparison can be established based on the principles discussed. Basicity (pKa of the conjugate acid) serves as a useful proxy for the nucleophilicity of the aniline and its susceptibility to electrophilic attack.[3]

| Isomer | Predicted Major Site(s) of Attack | Predicted Relative Reactivity | Key Steric/Electronic Features |

| 3,5-DCA | C2, C4, C6 | Highest | Symmetrical, constructive activation at multiple sites. |

| 2,3-DCA | C4 | High | Activating groups direct to an unhindered position. |

| 2,5-DCA | C4 | High | Strong consensus directing to the unhindered C4 position. |

| 3,4-DCA | C2, C6 | Moderate | Competition between two viable ortho positions. |

| 2,4-DCA | C6 | Low | Strong deactivation; attack at a sterically hindered site. |

| 2,6-DCA | C4 | Lowest | Severe steric inhibition of resonance from two ortho-Cl atoms. |

Experimental Protocols: A Validated Approach to Electrophilic Bromination

The following protocol provides a robust, self-validating framework for the electrophilic bromination of a dichlorinated aniline. Given the deactivated nature of these substrates, protection of the amino group as an acetanilide is often necessary to prevent oxidation and to moderate reactivity.

Part A: Acetylation of Dichloroaniline (Amine Protection)

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of the selected dichloroaniline isomer in 30 mL of glacial acetic acid.

-

Reagent Addition: Slowly add 1.2 equivalents of acetic anhydride to the solution while stirring.

-

Reaction: Heat the mixture to a gentle reflux (approx. 110-120°C) for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot disappears.

-

Workup: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with vigorous stirring.

-

Isolation: Collect the precipitated solid (the corresponding dichloroacetanilide) by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

-

Purification: Dry the crude product in a vacuum oven. Recrystallization from an ethanol/water mixture can be performed if higher purity is required.

Part B: Electrophilic Bromination of Dichloroacetanilide

-

Setup: In a 50 mL flask protected from light, dissolve 5.0 g of the dried dichloroacetanilide from Part A in 20 mL of glacial acetic acid.

-

Reagent Addition: In a separate container, prepare a solution of 1.05 equivalents of bromine (Br₂) in 5 mL of glacial acetic acid. Add this solution dropwise to the stirred acetanilide solution at room temperature over 20 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Gentle warming (40-50°C) may be required for less reactive isomers like 2,6-dichloroacetanilide.

-

Workup: Once the reaction is complete, pour the mixture into 150 mL of cold water containing a small amount of sodium bisulfite to quench any unreacted bromine.

-

Isolation: Collect the precipitated bromo-dichloroacetanilide by vacuum filtration, wash thoroughly with water, and dry.

Part C: Hydrolysis of the Acetanilide (Deprotection)

-

Setup: Place the dried product from Part B into a 100 mL round-bottom flask with 40 mL of 70% sulfuric acid.

-

Reaction: Heat the mixture to 100°C with stirring for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Workup: Cool the solution and carefully pour it onto 200 g of crushed ice.

-

Neutralization & Isolation: Slowly neutralize the acidic solution by adding concentrated aqueous sodium hydroxide until the solution is basic (pH > 10). The brominated dichloroaniline product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

-

Characterization: Confirm the structure and regiochemistry of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The reactivity of dichlorinated aniline isomers is a nuanced subject dictated by a delicate balance of inductive, resonance, and steric effects. A systematic analysis reveals a clear hierarchy of reactivity, with the 3,5- and 2,6-isomers representing the most and least reactive substrates, respectively. For drug development professionals and synthetic chemists, this understanding is paramount for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic pathways for complex, highly functionalized molecules. The provided protocols offer a starting point for the controlled functionalization of these versatile chemical intermediates.

References

- BenchChem. (2025). Comparative Reactivity of 4-Alkyl-2,6-dichloroanilines: A Guide for Researchers.

- Smolecule. (2023). Buy 2,5-Dichloroaniline | 95-82-9.

-

Wikipedia. (2024). 2,3-Dichloroaniline. Available at: [Link]

-

Wikipedia. (2024). 2,4-Dichloroaniline. Available at: [Link]

- Hossan, S., et al. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Science Alert.

-

Powers, K. A., et al. (2020). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. PMC. Available at: [Link]

-

Wikipedia. (2024). 2,5-Dichloroaniline. Available at: [Link]

-

Wikipedia. (2024). 2,6-Dichloroaniline. Available at: [Link]

-

Wikipedia. (2024). 3,4-Dichloroaniline. Available at: [Link]

-

Wikipedia. (2024). 3,5-Dichloroaniline. Available at: [Link]

-

Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects. Available at: [Link]

-

OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. Available at: [Link]

-

Wikipedia. (2024). Dichloroaniline. Available at: [Link]

-

Chapman, K. T., et al. (2004). The Electrophilic Substitution of Some 2,4- and 2,6- Dihaloacetanilides. Journal of Chemical Research. Available at: [Link]

-

Valentovic, M. A., et al. (1994). Comparison of the in vitro toxicity of dichloroaniline structural isomers. PubMed. Available at: [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Nitration of m-Nitroaniline: Reaction Mechanism and Considerations.

Sources

- 1. Dichloroaniline - Wikipedia [en.wikipedia.org]

- 2. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 6. researchgate.net [researchgate.net]

- 7. Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3,5-Dichloro-2-methoxyaniline in Modern Medicinal Chemistry: A Forward-Looking Analysis

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of medicinal chemistry, the selection of starting materials and intermediates is a critical determinant of success in drug discovery programs. Substituted anilines are a cornerstone of this chemical toolbox, offering a versatile scaffold for the construction of a vast array of bioactive molecules.[1] This guide provides an in-depth technical analysis of 3,5-Dichloro-2-methoxyaniline, a building block with significant, yet largely untapped, potential. While not yet a widely cited intermediate in blockbuster drugs, its unique substitution pattern offers a compelling combination of electronic, steric, and metabolic properties that can be strategically exploited by medicinal chemists. This document will dissect the synthesis, reactivity, and potential applications of this molecule, providing a forward-looking perspective on its role in the synthesis of next-generation therapeutics, particularly in the realms of kinase inhibitors and other targeted therapies.

Introduction: The Case for this compound

Aniline and its derivatives are foundational building blocks in the pharmaceutical industry. However, the parent aniline scaffold often presents challenges related to metabolic instability, primarily through cytochrome P450-mediated oxidation, which can lead to the formation of toxic quinone-imine metabolites.[2][3] Consequently, medicinal chemists often turn to substituted anilines to mitigate these liabilities and to fine-tune the physicochemical and pharmacological properties of drug candidates.

This compound (CAS: 33353-68-3) is a trifunctionalized building block that presents a unique set of features for the medicinal chemist.[4] The 3,5-dichloro substitution pattern provides metabolic blocking at these positions and introduces strong electron-withdrawing effects that modulate the nucleophilicity of the aniline nitrogen. The ortho-methoxy group further influences the electronic environment and provides a handle for potential hydrogen bonding interactions within a protein binding pocket. This combination of functionalities makes this compound a compelling starting material for creating highly functionalized and potentially more stable drug candidates.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂NO | PubChem[4] |

| Molecular Weight | 192.04 g/mol | PubChem[4] |

| Appearance | Solid or liquid | Sigma-Aldrich |

| Purity | Typically ≥95% | Sigma-Aldrich |

| Storage | Inert atmosphere, room temperature, protected from light | Sigma-Aldrich |

Synthesis of this compound: Plausible Routes

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, its synthesis can be confidently approached through well-established organic chemistry transformations, analogous to the synthesis of related substituted anilines. The most logical and industrially scalable approach involves the reduction of a corresponding nitrobenzene precursor.

A plausible and efficient synthetic route would commence with a commercially available dichloronitrobenzene and proceed through nucleophilic aromatic substitution to introduce the methoxy group, followed by reduction of the nitro group.

Proposed Synthetic Workflow:

Caption: Plausible synthetic route to this compound.